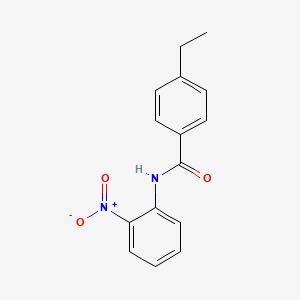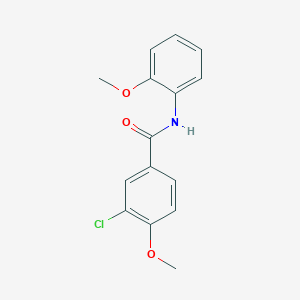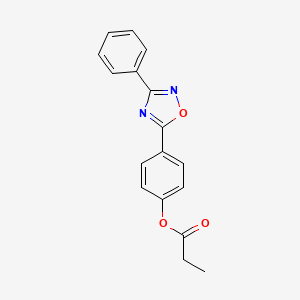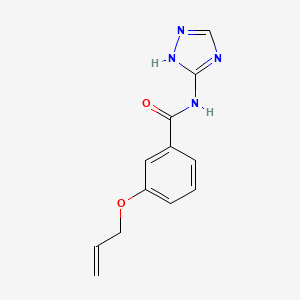![molecular formula C21H26N2O3 B4406218 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4406218.png)
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide is a chemical compound that is commonly referred to as Boc-L-phenylalanine benzylamide. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Boc-L-phenylalanine benzylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of several enzymes and receptors that are involved in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been used as a building block for the synthesis of various peptides and peptidomimetics.
Mécanisme D'action
Boc-L-phenylalanine benzylamide inhibits the activity of enzymes and receptors by binding to their active sites. It has been shown to inhibit the activity of enzymes such as cathepsin B, which is involved in cancer metastasis, and 5-lipoxygenase, which is involved in inflammation. Additionally, it has been shown to bind to the dopamine D2 receptor, which is involved in several neurological disorders.
Biochemical and Physiological Effects:
Boc-L-phenylalanine benzylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-L-phenylalanine benzylamide in lab experiments include its high purity, low toxicity, and good solubility in aqueous and organic solvents. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the research and development of Boc-L-phenylalanine benzylamide. These include:
1. Further studies to elucidate the mechanism of action of this compound on enzymes and receptors.
2. Synthesis of analogs of Boc-L-phenylalanine benzylamide to improve its potency and selectivity.
3. Development of formulations for the delivery of Boc-L-phenylalanine benzylamide to target tissues.
4. Evaluation of the efficacy and safety of Boc-L-phenylalanine benzylamide in animal models and clinical trials.
5. Investigation of the potential applications of Boc-L-phenylalanine benzylamide in the treatment of other diseases such as cardiovascular diseases and infectious diseases.
Conclusion:
Boc-L-phenylalanine benzylamide is a promising compound with potential applications in drug discovery and development. Its inhibitory activity on enzymes and receptors involved in various diseases makes it a promising candidate for the development of novel therapeutics. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in animal models and clinical trials.
Propriétés
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)23-19(24)15-26-18-12-8-7-11-17(18)20(25)22-14-13-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJBXZWNSYYFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4406141.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4406152.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406156.png)
![ethyl 4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4406161.png)
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4406163.png)
![4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406167.png)
![4-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406170.png)



![4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)

![methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4406200.png)
![2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4406225.png)